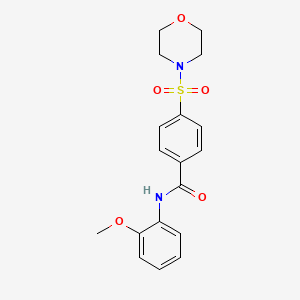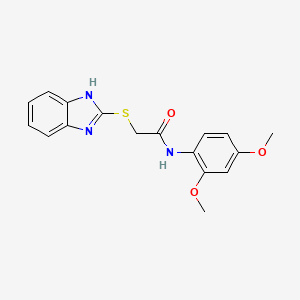
N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group on the phenyl ring and a morpholine-4-sulfonyl group, which contributes to its distinct chemical properties.
Applications De Recherche Scientifique
N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:
Formation of 2-Methoxy-phenylamine: This can be synthesized through the nitration of anisole followed by reduction.
Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid: This involves sulfonylation of benzoic acid with morpholine and subsequent purification.
Coupling Reaction: The final step involves coupling 2-Methoxy-phenylamine with 4-(Morpholine-4-sulfonyl)-benzoic acid using coupling agents like carbodiimides under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature-controlled environments.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or sulfhydryl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products
Oxidation: Formation of 2-Methoxy-benzaldehyde or 2-Methoxy-benzoic acid.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The methoxy and sulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of both the methoxy and morpholine-4-sulfonyl groups in this compound imparts unique chemical properties, such as enhanced solubility and specific binding interactions, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-17-5-3-2-4-16(17)19-18(21)14-6-8-15(9-7-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODNQBFOMSNFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)


![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5575533.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5575561.png)
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B5575572.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)

